2,3,4-三-O-(三甲基硅烷基)-7-表-克林霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

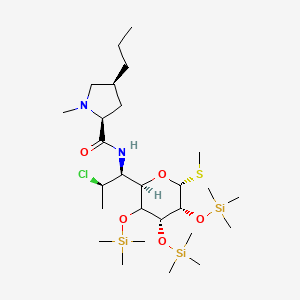

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is a biochemical reagent used primarily in scientific research. It is a derivative of clindamycin, a well-known antibiotic, and is characterized by the presence of trimethylsilyl groups at the 2, 3, and 4 positions of the molecule. This modification enhances its stability and solubility, making it a valuable tool in various biochemical assays .

科学研究应用

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is used in a wide range of scientific research applications:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a reference compound in the development of new antibiotics and in pharmacokinetic studies.

Industry: In the production of pharmaceuticals and as a quality control standard in manufacturing processes

作用机制

Target of Action

It is known to be an intermediate in the synthesis of clindamycin , which is a semi-synthetic antibiotic prepared from Lincomycin . Clindamycin is known to target bacterial ribosomes, specifically the 50S subunit, inhibiting protein synthesis.

Mode of Action

As an intermediate in the synthesis of clindamycin , it may share similar properties. Clindamycin binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of essential proteins and leading to bacterial growth inhibition or death.

Biochemical Pathways

Given its role in the synthesis of clindamycin , it can be inferred that it may affect the protein synthesis pathway in bacteria, leading to their growth inhibition or death.

Result of Action

As an intermediate in the synthesis of clindamycin , its action may result in the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition or death.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin involves the protection of hydroxyl groups in clindamycin with trimethylsilyl groups. This is typically achieved using trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency .

化学反应分析

Types of Reactions

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the trimethylsilyl groups can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of deprotected clindamycin.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

相似化合物的比较

Similar Compounds

Clindamycin: The parent compound, widely used as an antibiotic.

Lincomycin: Another antibiotic with a similar mechanism of action.

Erythromycin: A macrolide antibiotic with a similar ribosomal binding site

Uniqueness

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is unique due to its enhanced stability and solubility, which are imparted by the trimethylsilyl groups. These properties make it more suitable for certain biochemical assays and industrial applications compared to its parent compound, clindamycin .

生物活性

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound has garnered attention in recent research due to its potential enhanced antibacterial properties and its role in addressing antibiotic resistance. This article discusses the biological activity of this compound, focusing on its synthesis, mechanisms of action, and comparative efficacy against various pathogens.

Synthesis and Structure-Activity Relationship

The synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin involves modifications at the C-7 position of the lincomycin framework. Research indicates that these modifications can significantly alter the compound's biological activity. For instance, the Mitsunobu reaction and S_N2 reactions have been employed to create various derivatives that exhibit potent antibacterial activities against resistant bacterial strains such as Streptococcus pneumoniae and Streptococcus pyogenes .

Antibacterial Efficacy

The primary biological activity of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is its antibacterial properties. Studies have shown that this compound demonstrates significant inhibitory effects against a range of pathogenic bacteria. The following table summarizes its activity against selected bacterial strains:

The mechanism by which 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin exerts its antibacterial effects primarily involves inhibition of protein synthesis. It binds to the bacterial ribosome, specifically targeting the 50S subunit, thereby obstructing peptide bond formation during translation. This mechanism is similar to that of other lincosamides and macrolides but distinct from tetracyclines .

Case Studies

Several case studies illustrate the effectiveness of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin in clinical settings:

- Case Study on Acne Treatment : A study involving topical application of clindamycin derivatives showed significant reduction in Cutibacterium acnes populations in patients with acne vulgaris. Patients treated with formulations containing this compound exhibited better outcomes compared to those receiving standard clindamycin treatments .

- In Vitro Resistance Studies : Research highlighted that compounds similar to 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin demonstrated lower rates of resistance development compared to traditional antibiotics like rifampicin and vancomycin. This suggests a potential role in overcoming antibiotic resistance .

Comparative Research Findings

Recent studies have compared the efficacy of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin with other antibiotics:

- Against MRSA : In vitro tests indicated that this compound could effectively inhibit MRSA strains at lower concentrations than conventional treatments .

- Synergistic Effects : Combination therapy involving this compound and other antibiotics has shown enhanced antibacterial effects, suggesting its potential use in multi-drug regimens .

属性

IUPAC Name |

(2S,4S)-N-[(1S,2R)-2-chloro-1-[(2R,4R,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)/t18-,19+,20+,21-,22-,23?,24-,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWRANWQYPIVSF-IFVMGDRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2C([C@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57ClN2O5SSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。